Welcome to the BenchChem Online Store!
molecular formula C17H15N3O6S2 B1680698 Ro 61-8048 CAS No. 199666-03-0

Ro 61-8048

Cat. No. B1680698
M. Wt: 421.5 g/mol
InChI Key: NDPBMCKQJOZAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05958910

Procedure details

A mixture of 0.5 g of 4-(3-nitro-phenyl)-thiazol-2-ylamine hydrobromide with 0.43 g of 3,4-dimethoxy-benzenesulfonyl chloride was stirred overnight with 2 ml of pyridine. The resulting, red colored suspension was poured into 30 ml of 1N hydrochloric acid and the organic phase was separated and dissolved in a mixture of 20 ml of ethanol and 20 ml of 2N sodium hydroxide solution. After the addition of 0.5 g of active charcoal the mixture was stirred at room temperature for 30 minutes and subsequently the active charcoal was filtered off. The product separated as an oil upon neutralization and was thereupon treated once more with active charcoal. The product separated upon renewed neutralization with concentrated hydrochloric acid. Recrystallization from 25 ml of 60% ethanol yielded 0.12 g of 3,4-dimethoxy-N-[4-(3-nitro-phenyl)-thiazol-2-yl]-benzenesulfonamide as colourless crystals.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.[N+:2]([C:5]1[CH:6]=[C:7]([C:11]2[N:12]=[C:13]([NH2:16])[S:14][CH:15]=2)[CH:8]=[CH:9][CH:10]=1)([O-:4])=[O:3].[CH3:17][O:18][C:19]1[CH:20]=[C:21]([S:27](Cl)(=[O:29])=[O:28])[CH:22]=[CH:23][C:24]=1[O:25][CH3:26].Cl>N1C=CC=CC=1>[CH3:17][O:18][C:19]1[CH:20]=[C:21]([S:27]([NH:16][C:13]2[S:14][CH:15]=[C:11]([C:7]3[CH:8]=[CH:9][CH:10]=[C:5]([N+:2]([O-:4])=[O:3])[CH:6]=3)[N:12]=2)(=[O:28])=[O:29])[CH:22]=[CH:23][C:24]=1[O:25][CH3:26] |f:0.1|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
Br.[N+](=O)([O-])C=1C=C(C=CC1)C=1N=C(SC1)N
Name
Quantity
0.43 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)S(=O)(=O)Cl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase was separated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a mixture of 20 ml of ethanol and 20 ml of 2N sodium hydroxide solution
ADDITION
Type
ADDITION
Details
After the addition of 0.5 g of active charcoal the mixture
FILTRATION
Type
FILTRATION
Details
subsequently the active charcoal was filtered off
CUSTOM
Type
CUSTOM
Details
The product separated as an oil upon neutralization
ADDITION
Type
ADDITION
Details
was thereupon treated once more with active charcoal
CUSTOM
Type
CUSTOM
Details
The product separated
CUSTOM
Type
CUSTOM
Details
Recrystallization from 25 ml of 60% ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)S(=O)(=O)NC=1SC=C(N1)C1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: CALCULATEDPERCENTYIELD 17.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.